3-Ethoxyspiro[3.3]heptan-1-amine
Overview
Description
Amines are derivatives of ammonia, in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . Spiro compounds are a class of organic compounds featuring two or more rings connected through a single atom, forming a “spiro junction”. In the case of “3-Ethoxyspiro[3.3]heptan-1-amine”, it is a spiro compound with an amine group and an ethoxy group attached.
Chemical Reactions Analysis
Amines, in general, are known to undergo a variety of chemical reactions, including nucleophilic substitution reactions . The lone pair on the nitrogen atom in an amine can attack a positively charged carbon atom in a suitable substrate, leading to substitution reactions .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on aminomethoxy-substituted 1-(ethylthio)heptanes, derived from similar structures, demonstrates their effective use as antimicrobial additives in lubricating oils, showcasing potent suppression of microorganism activity. This suggests potential antimicrobial applications for similar compounds like 3-Ethoxyspiro[3.3]heptan-1-amine (Mammadbeyli et al., 2013).
Catalytic Reactions
Studies involving rhodium complexes and secondary amines, including structures akin to 3-Ethoxyspiro[3.3]heptan-1-amine, have revealed their catalytic potential in hydroesterification and hydroformylation of hydrocarbons. These processes are crucial in the chemical industry for the production of esters and aldehydes, indicating possible catalytic uses for the compound (Hung-Low et al., 2005).
Stereochemistry and Circular Dichroism
Research into spiro[3.3]heptane compounds, related to 3-Ethoxyspiro[3.3]heptan-1-amine, has provided insights into their stereochemistry and the use of circular dichroism for determining their absolute configuration. This indicates potential applications in stereochemical analysis and in the synthesis of enantiopure compounds (Murai et al., 2000).
Medicinal Chemistry and 3D Structural Analysis
Synthesis of fluorinated analogs based on the spiro[3.3]heptane motif, which is structurally similar to 3-Ethoxyspiro[3.3]heptan-1-amine, highlights their significance in medicinal chemistry due to their three-dimensional shape and unique fluorine substitution patterns. This suggests potential applications in drug design and 3D molecular modeling (Chernykh et al., 2016).
properties
IUPAC Name |
3-ethoxyspiro[3.3]heptan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-11-8-6-7(10)9(8)4-3-5-9/h7-8H,2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMVTXSEXUNQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxyspiro[3.3]heptan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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